molecular formula C20H20FN5O3 B2735288 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380193-84-8

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2735288
CAS No.: 2380193-84-8
M. Wt: 397.41
InChI Key: RPVTWMYVVGMEKS-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine: is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the fluoro and methoxy substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the oxazole ring is introduced, and the methanone group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.

    Reduction: Reduction reactions can occur at the fluoro and oxazole groups.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine has potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

    [4-Methoxyphenethylamine]: This compound shares the methoxyphenyl group but lacks the complex ring structures of the target compound.

    [2-(4-Chlorophenyl)ethylamine]: Similar in structure but contains a chlorophenyl group instead of a methoxyphenyl group.

    [4-Methoxybenzyl chloride]: Contains the methoxyphenyl group but is simpler in structure.

Uniqueness

The uniqueness of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine lies in its combination of multiple functional groups and ring structures

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-13-11-16(24-29-13)20(27)26-9-7-25(8-10-26)19-17(21)18(22-12-23-19)14-3-5-15(28-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVTWMYVVGMEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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